molecular formula C22H21N3O5S2 B3207211 N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040680-23-6

N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B3207211
CAS No.: 1040680-23-6
M. Wt: 471.6 g/mol
InChI Key: VKGQEYBXZLPHFY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a complex synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a 1,2,4-oxadiazole heterocycle, a moiety recognized for its unique bioisosteric properties and its presence in several commercially available drugs . The 1,2,4-oxadiazole ring can serve as a stable equivalent for ester and amide functional groups, often leading to improved metabolic stability and enhanced pharmacokinetic profiles in lead compounds . This structure is furnished with a thiophene-sulfonamide group, a privileged pharmacophore known to facilitate target binding, and a 3,4-dimethoxyphenyl motif, contributing to the molecule's diverse chemical reactivity and potential biological activity. Research Applications and Value: Derivatives containing the 1,2,4-oxadiazole scaffold, like this compound, are frequently investigated for a broad spectrum of biological activities. These include potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, making it a versatile building block in hit-to-lead optimization campaigns . The specific structural features of this compound—particularly the combination of the sulfonamide and oxadiazole groups—suggest it may interact with enzymes such as cyclooxygenases (COX-1 and COX-2) or carbonic anhydrases, which are common targets in pharmaceutical development . Its primary research value lies in its use as a key intermediate or a novel chemical entity for screening against therapeutic targets, studying reaction mechanisms, and developing new synthetic methodologies in organic chemistry. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-14-6-5-7-15(12-14)21-23-22(30-24-21)20-19(10-11-31-20)32(26,27)25(2)16-8-9-17(28-3)18(13-16)29-4/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGQEYBXZLPHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiophene ring
  • An oxadiazole moiety
  • Sulfonamide functionality

Molecular Formula

The molecular formula for this compound is C20H22N4O4SC_{20}H_{22}N_4O_4S.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:

  • Cytotoxicity Studies :
    • Compounds with oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), U937 (monocytic leukemia), and others.
    • IC50 values for related compounds were reported in the micromolar range, indicating potent activity against these cell lines .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis through the upregulation of p53 and activation of caspase pathways. Flow cytometry assays have confirmed these apoptotic effects .
    • Molecular docking studies suggest strong interactions between the compound's aromatic rings and target proteins involved in cancer progression .

Antimicrobial Activity

The 1,2,4-oxadiazole ring system has been associated with various antimicrobial activities:

  • Antibacterial Effects :
    • Studies show that derivatives containing the oxadiazole ring exhibit significant antibacterial activity against strains such as Mycobacterium bovis.
    • The binding affinity to key enzymes in bacterial fatty acid biosynthesis has been identified as a crucial factor in their mechanism .
  • Antifungal Activity :
    • Some oxadiazole derivatives have demonstrated antifungal properties, making them candidates for further development in treating fungal infections .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (μM)Mechanism of Action
AnticancerMCF-70.65Apoptosis induction via p53 pathway
AnticancerU9372.41Caspase activation
AntibacterialMycobacterium bovisNot specifiedInhibition of fatty acid biosynthesis
AntifungalVarious fungiNot specifiedDisruption of cell wall synthesis

Notable Research Findings

  • A study conducted by Dhumal et al. (2021) explored the antitubercular effects of oxadiazole derivatives and found promising results with specific compounds inhibiting Mycobacterium bovis effectively .
  • Another investigation revealed that certain oxadiazole-based compounds exhibited higher selectivity against specific cancer cell lines compared to standard treatments like doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure combining a sulfonamide group, thiophene ring, and 1,2,4-oxadiazole moiety. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity (Inferred/Reported) Synthesis Pathway (If Available)
Target Compound Thiophene-3-sulfonamide core; 3,4-dimethoxyphenyl and 3-methylphenyl substituents Likely CNS or antimicrobial activity (based on sulfonamide and oxadiazole moieties) Not explicitly detailed in evidence; likely involves coupling of oxadiazole and sulfonamide
E713-0170 Screening Compound 1,2,4-oxadiazole linked to piperazine and 3,4-dimethoxyphenyl; chloro-methylphenyl group Potential CNS receptor modulation (e.g., σ-receptor ligands) Multi-step synthesis with oxadiazole ring formation and piperazine coupling
N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole-thioacetamide core; pyrazine and dimethylphenyl groups Antifungal/antibacterial (common for triazole-sulfonamide hybrids) Thiol-ether linkage via nucleophilic substitution
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Thiadiazole-Schiff base hybrid; methylsulfanyl and dimethylphenyl groups Insecticidal/fungicidal activity (reported for thiadiazole derivatives) Condensation of thiadiazol-2-amine with aldehyde

Key Observations:

Oxadiazole vs. Thiadiazole/Triazole Rings

  • The 1,2,4-oxadiazole ring in the target compound (vs. 1,3,4-thiadiazole in or triazole in ) may enhance metabolic stability due to reduced susceptibility to enzymatic cleavage .
  • Thiadiazole derivatives (e.g., ) often exhibit stronger insecticidal activity, whereas oxadiazoles are more common in CNS-targeting drugs .

Substituent Effects The 3,4-dimethoxyphenyl group in the target compound and E713-0170 suggests improved lipophilicity and blood-brain barrier penetration compared to dimethylphenyl analogs (e.g., ).

Synthetic Accessibility

  • The target compound’s synthesis likely parallels methods for oxadiazole-thiophene hybrids, such as cyclization of amidoximes with carboxylic acids .
  • In contrast, E713-0170 requires piperazine coupling, which adds complexity and reduces yield compared to simpler sulfonamide derivatives.

Pharmacological Implications

  • Antimicrobial Potential: Sulfonamide-thiophene hybrids (e.g., ) often disrupt folate synthesis in bacteria, but the oxadiazole moiety in the target compound may confer additional mechanisms, such as membrane disruption .
  • CNS Activity : The structural similarity to E713-0170 suggests possible σ-receptor or serotonin receptor modulation, though direct evidence is lacking.
  • Toxicity Considerations : Methyl and methoxy groups may reduce hepatotoxicity compared to halogenated analogs (e.g., ).

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with arylsulfonylacetic acid hydrazide and substituted phenyl precursors. Key steps include cyclocondensation to form the oxadiazole ring and subsequent sulfonamide coupling . Optimization strategies:

  • Flow Chemistry : Enhances yield and purity by improving heat/mass transfer .
  • Catalysts : Use of acidic conditions (e.g., H₂SO₄) for cyclocondensation .
  • Purification : Recrystallization or column chromatography to isolate intermediates .

Basic: Which analytical methods are critical for confirming the compound’s structural integrity?

Essential techniques include:

  • NMR Spectroscopy : Assigns proton environments (e.g., distinguishing methyl groups on the dimethoxyphenyl ring) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches) .
  • HPLC : Monitors reaction progress and purity .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

The 3,4-dimethoxyphenyl group enhances lipophilicity and membrane permeability, while the 3-methylphenyl oxadiazole moiety may improve target binding. Key findings:

  • Methoxy Groups : Increase antimicrobial activity in triazole analogs by enhancing electron density .
  • Oxadiazole Rings : Improve anticancer potential by mimicking peptide bonds in enzyme active sites .
  • Thiophene Backbone : Contributes to π-π stacking interactions with biological targets .

Advanced: What computational approaches are used to predict binding affinities and pharmacokinetic properties?

  • Molecular Docking : Models interactions with enzymes (e.g., COX-2 or bacterial dihydrofolate reductase) using software like AutoDock .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with bioactivity .
  • ADMET Prediction : Tools like SwissADME assess solubility and cytochrome P450 interactions .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains .
  • Concentration Ranges : Narrow dose-response curves may obscure IC₅₀ values .
  • Solution Stability : Degradation in DMSO or aqueous buffers alters efficacy .
    Mitigation : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate purity via HPLC .

Basic: What functional groups are critical for the compound’s reactivity and bioactivity?

  • Sulfonamide Group : Facilitates hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase) .
  • Oxadiazole Ring : Enhances metabolic stability and aromatic interactions .
  • Thiophene Sulfonamide : Modulates solubility and pharmacokinetics .

Advanced: How do in vitro and in vivo efficacy profiles diverge, and what factors explain this?

  • Metabolic Instability : Hepatic cytochrome P450-mediated oxidation of the thiophene ring reduces bioavailability .
  • Plasma Protein Binding : High albumin affinity may limit free drug concentration .
  • Tissue Penetration : The 3,4-dimethoxyphenyl group improves blood-brain barrier crossing in CNS targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

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